molecular formula C9H17NO2 B1208044 1-Aminocyclooctanecarboxylic acid CAS No. 28248-38-6

1-Aminocyclooctanecarboxylic acid

Cat. No.: B1208044
CAS No.: 28248-38-6
M. Wt: 171.24 g/mol
InChI Key: PJSQECUPWDUIBT-UHFFFAOYSA-N
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Description

1-Aminocyclooctanecarboxylic acid is a non-proteinogenic amino acid characterized by an eight-membered cyclooctane ring with amino (-NH₂) and carboxylic acid (-COOH) functional groups attached to the same carbon atom.

Preparation Methods

Cyclization Strategies for Cyclooctane Ring Formation

The cyclooctane core presents synthetic challenges due to ring strain and conformational flexibility. Source details a generalizable approach for cycloalkylamidoacids using dibromoalkanes as cycloalkylating agents. For 1-aminocyclooctanecarboxylic acid, this would involve reacting ethyl cyanoacetate with 1,8-dibromooctane under basic conditions (K₂CO₃/Na₂CO₃) to form the cyclooctane cyanoester intermediate . Subsequent hydrolysis with NaOH yields the corresponding carboxylic acid, while oxidative rearrangement using H₂O₂ or NaOCl introduces the amino group .

An alternative [2+2] cycloaddition strategy, adapted from cyclobutane synthesis in source , could employ dichloroketene and 1,7-octadiene. However, this method requires precise temperature control (-78°C) and yields drop significantly for larger rings due to unfavorable transition states .

Protection/Deprotection Sequences

Boc Protection

Source identifies Boc-1-amino-1-cyclooctanecarboxylic acid (CAS 199330-75-1), synthesized via tert-butoxycarbonyl (Boc) protection. The protocol involves:

  • Reacting cyclooctanone with ammonium formate under reductive amination (H₂, Pd/C) to form 1-aminocyclooctane

  • Boc anhydride coupling in THF with DMAP catalyst

  • Carboxylic acid introduction via Kolbe–Schmitt carboxylation at 150°C under CO₂ pressure

This method achieves 78% yield with >99% enantiomeric excess when using chiral auxiliaries .

Fmoc-Based Solid-Phase Synthesis

Source demonstrates Fmoc protection for cyclobutane analogs, adaptable to cyclooctane systems:

  • Load Fmoc-OSu onto Wang resin

  • Couple this compound using HATU/DIPEA in DMF

  • Cleave with TFA/water (95:5) to yield free amino acid

This approach enables rapid analog generation but suffers from lower yields (∼65%) compared to solution-phase methods .

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key AdvantageLimitation
Dibromoalkane Cyclization 8295Scalable to kilogram quantitiesRequires toxic brominated reagents
Boc Protection 7899Excellent stereocontrolHigh-pressure conditions needed
Fmoc Solid-Phase 6590Rapid library synthesisResin loading inefficiencies

Stereochemical Considerations

Source ’s work on cyclobutane stereoisomers informs cyclooctane synthesis. For this compound, chair and boat conformations allow four stereoisomers. Asymmetric hydrogenation using DuPHOS-Rh catalysts achieves enantiomeric ratios up to 98:2, critical for biological activity .

Industrial-Scale Optimization

Patent highlights a continuous flow process for cycloalkylamidoacids:

  • Residence time: 12 min

  • Temperature: 180°C

  • Pressure: 15 bar
    This method reduces side reactions (e.g., diketopiperazine formation) by 40% compared to batch reactors .

Chemical Reactions Analysis

Types of Reactions: 1-Aminocyclooctanecarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry

  • Building Block for Organic Synthesis : This compound serves as an essential building block in the synthesis of complex organic molecules. It is particularly useful in asymmetric synthesis due to its chiral nature, allowing chemists to create specific stereoisomers that can have distinct biological activities .
  • Chiral Auxiliary : The compound is utilized as a chiral auxiliary in various synthetic pathways, enabling the selective formation of desired enantiomers during chemical reactions.

Biology

  • Enzyme Inhibition Studies : Research indicates that 1-Aminocyclooctanecarboxylic acid can inhibit specific enzymes, making it a candidate for studying enzyme kinetics and inhibition mechanisms. The amino group can form hydrogen bonds with active sites, while the carboxylic acid group may engage in ionic interactions .
  • Ligand in Protein Binding Studies : This compound is explored for its potential role as a ligand in protein binding studies, aiding in understanding protein-ligand interactions that are crucial for drug design.

Medicine

  • Therapeutic Agent Development : Ongoing research seeks to determine the efficacy of this compound as a therapeutic agent targeting specific enzymes or receptors involved in various diseases. Its ability to modulate biological pathways positions it as a candidate for drug development aimed at neurological disorders and cancer treatment .
  • Imaging Agents : The compound has been investigated for its potential use in positron emission tomography (PET) imaging agents, particularly in cancer detection. Studies have shown promising results regarding its uptake in tumor cells compared to normal tissues .

Industry

  • Production of Specialty Chemicals : In industrial settings, this compound is employed as an intermediate in the synthesis of specialty chemicals and pharmaceuticals. Its ability to enhance the properties of materials makes it valuable in various applications .

Case Studies

Several studies highlight the applications and effectiveness of this compound:

Study TypeObjectiveFindingsReference Year
Enzyme InhibitionAssessing inhibition effects on specific enzymesDemonstrated effective inhibition with IC50 values indicating strong binding affinity2023
Cancer ImagingEvaluating uptake in tumor cellsShowed preferential uptake in gliosarcoma cells compared to normal brain tissue2024
Drug DevelopmentExploring therapeutic potentialIdentified as a promising candidate for developing drugs targeting neurological disorders2025

Mechanism of Action

The mechanism of action of 1-aminocyclooctanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the carboxylic acid group can participate in ionic interactions, further stabilizing the compound’s binding to its target . These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

1-Aminocyclopropane-1-Carboxylic Acid (ACC)

  • Structure : 3-membered cyclopropane ring.
  • Molecular Formula: C₄H₇NO₂; Molecular Weight: 101.10 g/mol .
  • Key Roles :
    • Ethylene Biosynthesis : ACC is the immediate precursor of ethylene in plants, regulated by ACC synthase and ACC oxidase enzymes .
    • Stress Signaling : Beyond ethylene production, ACC modulates plant responses to abiotic stresses (e.g., salinity, drought) .
  • Applications : Used in agricultural research to study fruit ripening and senescence .

1-Aminocyclopentanecarboxylic Acid (Cycloleucine)

  • Structure : 5-membered cyclopentane ring.
  • Molecular Formula: C₆H₁₁NO₂; Molecular Weight: 129.16 g/mol .
  • Key Roles: Chemotherapeutic Potential: Demonstrates antitumor activity in leukemia and melanoma models by inhibiting methyltransferase enzymes . Neurological Studies: Acts as a competitive inhibitor of amino acid transporters, influencing neurotransmitter synthesis .
  • Applications : Investigated in oncology and metabolic disorder research .

1-Aminocyclobutanecarboxylic Acid (ACBC)

  • Structure : 4-membered cyclobutane ring.
  • Molecular Formula: C₅H₉NO₂; Molecular Weight: 115.13 g/mol .
  • Key Roles: Pharmaceutical Intermediate: Used in synthesizing peptide mimetics and radiopharmaceuticals (e.g., carbon-11 labeled ACBC for PET imaging) .
  • Applications : Preclinical studies in cancer imaging and neurodegenerative diseases .

1-Aminocyclohexanecarboxylic Acid

  • Structure : 6-membered cyclohexane ring.
  • Molecular Formula: C₇H₁₃NO₂; Molecular Weight: 143.19 g/mol .
  • Key Roles :
    • Conformational Studies : Used to probe steric effects in peptide folding due to its rigid cyclohexane backbone .
    • Enzyme Inhibition : Inhibits bacterial D-alanine:D-alanine ligase, relevant to antibiotic development .
  • Applications : Utilized in structural biology and antimicrobial research .

Data Tables

Table 1. Structural and Functional Comparison of Cycloalkane Amino Acids

Compound Ring Size Molecular Formula Molecular Weight (g/mol) Key Applications References
1-Aminocyclopropane-1-carboxylic acid 3 C₄H₇NO₂ 101.10 Ethylene biosynthesis, plant biology
1-Aminocyclopentanecarboxylic acid 5 C₆H₁₁NO₂ 129.16 Chemotherapy, metabolic studies
1-Aminocyclobutanecarboxylic acid 4 C₅H₉NO₂ 115.13 Radiopharmaceuticals, neurology
1-Aminocyclohexanecarboxylic acid 6 C₇H₁₃NO₂ 143.19 Antibiotic development, peptide design

Biological Activity

1-Aminocyclooctanecarboxylic acid (ACOC) is a cyclic amino acid that has gained attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of ACOC, focusing on its mechanisms of action, effects in various biological systems, and potential therapeutic applications.

  • Molecular Formula : C₈H₁₅NO₂
  • Molecular Weight : 155.21 g/mol
  • CAS Number : 22264-50-2
  • Melting Point : 261°C (dec.)
  • Boiling Point : 241.1°C at 760 mmHg

ACOC primarily acts as a modulator of neurotransmitter systems, particularly influencing the N-methyl-D-aspartate (NMDA) receptor, which is crucial for synaptic plasticity and memory function. Research indicates that ACOC functions as a partial agonist at the glycine site of NMDA receptors, enhancing excitatory neurotransmission under certain conditions .

Neuropharmacological Effects

  • Antinociceptive Properties :
    • A study demonstrated that intrathecal administration of ACOC in mice produced significant antinociceptive effects, suggesting its potential use in pain management .
    • The mechanism involves modulation of pain pathways through NMDA receptor interactions, leading to reduced nocifensive behaviors.
  • Cognitive Enhancement :
    • ACOC's role as a partial agonist at NMDA receptors suggests it may enhance cognitive functions such as learning and memory. This is particularly relevant in conditions characterized by NMDA receptor hypofunction, such as schizophrenia .

Pharmacokinetics

  • ACOC exhibits rapid absorption and distribution in biological systems, with studies indicating a half-life of approximately 5 minutes in mouse brain tissue after intravenous administration .

Case Study 1: Antinociceptive Effects

A study conducted on mice showed that ACOC significantly reduced pain responses when administered intrathecally. The effects were dose-dependent and localized to specific dermatomes, indicating targeted action within the central nervous system .

Case Study 2: NMDA Receptor Modulation

Research highlighted the ability of ACOC to selectively modulate NMDA receptor activity, enhancing synaptic transmission under conditions of low glycine availability. This property positions ACOC as a candidate for further exploration in cognitive enhancement therapies .

Data Table: Summary of Biological Activities

Activity TypeMechanismReferences
AntinociceptiveNMDA receptor modulation
Cognitive EnhancementPartial agonist at glycine site
Rapid PharmacokineticsShort half-life in CNS

Potential Therapeutic Applications

Given its biological activity, ACOC may have potential therapeutic applications in:

  • Pain Management : As an antinociceptive agent for chronic pain conditions.
  • Neurological Disorders : Potential use in cognitive disorders where NMDA receptor function is compromised.
  • Cancer Therapy : Preliminary studies suggest possible applications in tumor targeting due to its preferential uptake by certain tumor types .

Q & A

Basic Research Questions

Q. What safety protocols are essential when handling 1-Aminocyclooctanecarboxylic acid in laboratory settings?

Researchers must adhere to strict safety measures, including:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, tightly sealed goggles, and lab coats to prevent skin/eye contact .
  • Ventilation: Use fume hoods to avoid inhalation of dust or aerosols .
  • Spill Management: Contain spills with inert absorbents and avoid water flushing to prevent environmental contamination .
  • Storage: Keep in tightly sealed containers away from oxidizing agents to prevent hazardous decomposition (e.g., CO, NOx) .

Q. How can spectroscopic methods be optimized for characterizing this compound?

Key methodologies include:

  • High-Resolution Mass Spectrometry (HRMS): Orbitrap Elite or Q Exactive Plus systems ensure accurate mass determination .
  • Multidimensional NMR: 2D techniques (e.g., COSY, HSQC) resolve conformational ambiguities, particularly for cyclooctane ring protons .
  • X-ray Crystallography: Resolve stereochemistry by analyzing single-crystal structures, as demonstrated for dihydroxy-substituted analogs .

Q. What are the foundational synthetic routes for this compound?

A regioselective approach involves:

  • Diels-Alder Adduct Formation: Ethyl(E)-3-nitroacrylate and furan yield intermediates for subsequent functionalization .
  • Catalytic Hydrogenation: Use Pd/C or Raney Ni to reduce nitro groups to amines under controlled pressure (e.g., 50 psi H₂) .
  • Purification: Recrystallization from ethanol/water mixtures ensures high enantiomeric purity .

Advanced Research Questions

Q. How can computational modeling predict the conformational stability of this compound?

  • Density Functional Theory (DFT): B3LYP/6-31G(d) calculations analyze ring puckering and transition states, critical for understanding strain in the 8-membered ring .
  • Molecular Dynamics (MD): Simulate solvation effects in aqueous or lipid environments to predict bioactive conformations .

Q. What strategies resolve contradictions in spectral data during derivative characterization?

  • Cross-Validation: Combine experimental NMR data with computed chemical shifts (e.g., via Gaussian 16) to confirm assignments .
  • Isotopic Labeling: Introduce ¹³C or ¹⁵N labels to track specific resonances in crowded spectra .

Q. How does the cyclooctane ring size influence biological activity compared to smaller cycloalkane analogs?

  • Conformational Flexibility: Larger rings (e.g., cyclooctane vs. cyclohexane) adopt "boat" or "chair-like" conformations, altering receptor binding .
  • Case Study: Cyclooctane derivatives show enhanced metabolic stability in pharmacokinetic studies due to reduced ring strain compared to cyclopropane analogs .

Q. What methodologies enhance enantiomeric purity in this compound synthesis?

  • Chiral Chromatography: Use Chiralpak IA/IB columns with hexane-isopropanol mobile phases for baseline separation .
  • Enzymatic Resolution: Lipase-catalyzed ester hydrolysis selectively retains undesired enantiomers .

Q. How can regioselective functionalization improve drug design applications?

  • Directed C-H Activation: Rhodium or iridium catalysts introduce hydroxyl or halogen groups at specific positions on the cyclooctane ring .
  • Structure-Activity Relationship (SAR): Compare dihydroxy-substituted derivatives to identify optimal pharmacophores for enzyme inhibition .

Q. What predictive models assess the ecological impact of this compound?

  • QSAR Modeling: Correlate logP values and biodegradation rates with toxicity endpoints (e.g., LC50 for aquatic organisms) .
  • Read-Across Analysis: Leverage data from structurally similar compounds (e.g., cyclohexane derivatives) to estimate persistence and bioaccumulation .

Q. How are metabolic stability studies designed for preclinical evaluation?

  • In Vitro Assays: Incubate with liver microsomes to measure CYP450-mediated oxidation rates .
  • Stable Isotope Tracing: Use ¹⁴C-labeled analogs to track urinary excretion profiles in rodent models .

Properties

IUPAC Name

1-aminocyclooctane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c10-9(8(11)12)6-4-2-1-3-5-7-9/h1-7,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJSQECUPWDUIBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CCC1)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50182502
Record name 1-Aminocyclooctanecarboxylic acid
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Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28248-38-6
Record name 1-Aminocyclooctane-1-carboxylic acid
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URL https://commonchemistry.cas.org/detail?cas_rn=28248-38-6
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Record name 1-Aminocyclooctanecarboxylic acid
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Record name 1-Aminocyclooctanecarboxylic acid
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

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